Aminoguanidine bicarbonate

Nitric oxide synthase inhibition Endotoxemia Multiple organ dysfunction

Aminoguanidine bicarbonate (AGB; CAS 2200-97-7), also referred to as pimagedine bicarbonate, is a guanidine derivative and a nucleophilic hydrazine compound. It functions as a small-molecule inhibitor of multiple biological targets, primarily acting as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of reactive carbonyl species that drive advanced glycation end-product (AGE) formation.

Molecular Formula C2H8N4O3
Molecular Weight 136.11 g/mol
CAS No. 2200-97-7
Cat. No. B1265636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoguanidine bicarbonate
CAS2200-97-7
Molecular FormulaC2H8N4O3
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC(=NN)(N)N.C(=O)(O)O
InChIInChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4)
InChIKeyOTXHZHQQWQTQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoguanidine Bicarbonate (CAS 2200-97-7) Supplier Guide: Basic Pharmacological Identity and Procurement Specifications


Aminoguanidine bicarbonate (AGB; CAS 2200-97-7), also referred to as pimagedine bicarbonate, is a guanidine derivative and a nucleophilic hydrazine compound. It functions as a small-molecule inhibitor of multiple biological targets, primarily acting as a selective inhibitor of inducible nitric oxide synthase (iNOS) [1] and a scavenger of reactive carbonyl species that drive advanced glycation end-product (AGE) formation [2]. It also inhibits diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO) [3]. As a bicarbonate salt form, AGB provides enhanced aqueous solubility relative to the free base, facilitating its use in in vitro assays and in vivo dosing solutions. Commercially, it is available as a white to off-white crystalline powder with a molecular weight of 136.11 g/mol. Its primary research applications center on diabetic complications, inflammation models, and fibrosis studies. Importantly, AGB is the stable bicarbonate salt of the active moiety aminoguanidine (pimagedine) and should not be confused with other guanidine derivatives that lack its specific pharmacological profile.

Why Aminoguanidine Bicarbonate Cannot Be Substituted with Generic Guanidines or Non-Selective NOS Inhibitors


In procurement and experimental design, substituting aminoguanidine bicarbonate with generic guanidine compounds or alternative NOS/AGE inhibitors is scientifically invalid due to its unique polypharmacology and selectivity profile. Unlike non-selective NOS inhibitors such as L-NAME, aminoguanidine exhibits functional selectivity for the inducible isoform (iNOS) over endothelial NOS (eNOS), a property that translates directly to differential organ protection outcomes in vivo [1]. Furthermore, compared to other AGE inhibitors like pyridoxamine, aminoguanidine demonstrates superior potency in carbonyl scavenging assays, with IC50 values that differentiate its antiglycation efficacy [2]. Even among structurally related aminoguanidine analogues, metabolic liabilities—such as susceptibility to creatine kinase phosphorylation and subsequent tissue accumulation—vary substantially, directly impacting therapeutic indices and experimental reproducibility [3]. The bicarbonate counterion is also non-trivial: it ensures aqueous solubility critical for consistent dosing in animal models, a property not shared by all salt forms. These quantitative and qualitative differentiators mandate that aminoguanidine bicarbonate be sourced as a specific, characterized reagent rather than a commodity interchangeable with in-class alternatives.

Aminoguanidine Bicarbonate Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


iNOS Selectivity vs. L-NAME: Differential Protection Against Endotoxin-Induced Organ Failure

In a rat model of endotoxemia, aminoguanidine demonstrated functional iNOS selectivity that translated to multi-organ protection, whereas the non-selective NOS inhibitor L-NAME did not. Specifically, aminoguanidine attenuated renal, liver, and pancreatic dysfunction, while L-NAME failed to provide these protective effects [1]. This differential outcome is attributed to aminoguanidine's preferential inhibition of inducible NOS over endothelial NOS, a selectivity not observed with L-NAME, which inhibits both isoforms non-selectively and can exacerbate hemodynamic compromise.

Nitric oxide synthase inhibition Endotoxemia Multiple organ dysfunction iNOS selectivity

Anti-Glycation Potency: IC50 Comparison Against Pyridoxamine in BSA-Glucose Assay

In a standardized in vitro bovine serum albumin (BSA)-glucose glycation assay, aminoguanidine exhibited an IC50 value of 526 μM, which is substantially more potent (approximately 1.6-fold) than pyridoxamine, another clinically investigated AGE inhibitor, which displayed an IC50 of 834 μM [1]. This head-to-head comparison establishes aminoguanidine as the more efficacious baseline inhibitor for antiglycation screening studies.

Advanced glycation end-products Anti-glycation Diabetic complications Carbonyl scavenging

Cross-Study Comparable Anti-Glycation IC50: Benchmarking Against Natural Product Inhibitors

In a comparative in vitro glycation assay using BSA and methylglyoxal, aminoguanidine served as the positive control, demonstrating an IC50 of 231.0 ± 11.5 μM . Under identical assay conditions, the natural kavalactones kawain and methysticin exhibited superior potency with IC50 values of 43.5 ± 1.2 μM and 45.0 ± 1.3 μM, respectively. This quantitative benchmark establishes aminoguanidine as the reference compound against which novel antiglycation agents are measured, with its well-characterized IC50 providing a critical calibration point for inter-laboratory comparisons and high-throughput screening campaigns.

Advanced glycation end-products Natural product screening IC50 benchmarking Kavalactones

Creatine Kinase Susceptibility: Reduced Metabolic Liability vs. 3-Guanidinopropionic Acid

In an analogue development program aimed at reducing creatine-like metabolic liabilities, aminoguanidine (designated compound 69) was directly compared to the lead compound 3-guanidinopropionic acid (PNU-10483). In vitro studies demonstrated that aminoguanidine is markedly less susceptible to phosphorylation by creatine kinase, suggesting a significantly reduced potential for accumulation in muscle tissue [1]. On the basis of its superior therapeutic ratio—defined by improved antidiabetic activity combined with reduced metabolic liability—aminoguanidine was selected for preclinical development over other active analogues including aminopyridine 47 and isothiourea 67.

Metabolic stability Creatine kinase phosphorylation Tissue accumulation Therapeutic index

Pulmonary Fibrosis Protection: In Vivo Efficacy in Bleomycin-Induced Model

In a murine model of bleomycin-induced pulmonary fibrosis, aminoguanidine treatment significantly reduced total lung hydroxyproline content, a quantitative marker of collagen deposition. Control animals exhibited hydroxyproline levels of 1.83 ± 0.14 mg, while bleomycin treatment elevated this to 3.46 ± 0.36 mg. Aminoguanidine administration reduced hydroxyproline to 2.09 ± 0.22 mg, representing a 65% attenuation of the bleomycin-induced increase [1]. This in vivo efficacy establishes aminoguanidine as a validated pharmacological tool for interrogating the role of iNOS and AGE formation in fibrotic pathology.

Pulmonary fibrosis Bleomycin model Hydroxyproline Collagen deposition

Copper-Catalyzed Oxidation Chelation: Superior IC50 vs. ALT-711 (Alagebrium)

In an assay measuring chelation of copper-catalyzed oxidation of ascorbic acid, aminoguanidine (AG) demonstrated an IC50 of 0.47 ± 0.05 mM, which was significantly more potent than the AGE cross-link breaker ALT-711 (alagebrium), which exhibited an IC50 of 1.92 ± 0.20 mM [1]. This 4.1-fold difference in chelating activity highlights a distinct antioxidant mechanism that complements aminoguanidine's primary actions as an iNOS inhibitor and carbonyl scavenger. Notably, chebulic acid (CA) showed intermediate potency with an IC50 of 0.96 ± 0.07 mM.

Metal chelation Copper-catalyzed oxidation AGE cross-link breaker Antioxidant mechanism

Optimal Aminoguanidine Bicarbonate Application Scenarios Based on Validated Quantitative Evidence


Positive Control for In Vitro Anti-Glycation Screening Assays

Aminoguanidine bicarbonate is the established reference compound for high-throughput screening of novel AGE inhibitors. As demonstrated in Section 3, its well-characterized IC50 of 231.0 ± 11.5 μM in BSA-methylglyoxal systems and 526 μM in BSA-glucose assays [1] provides a robust calibration benchmark. Laboratories should prepare aminoguanidine as a positive control at concentrations spanning 50-500 μM to validate assay performance and enable cross-study comparability of novel inhibitor potency. Its superior potency over pyridoxamine (1.6-fold) further reinforces its utility as a stringent baseline comparator.

In Vivo Model of Inflammatory Organ Dysfunction Requiring iNOS-Specific Inhibition

For endotoxemia or sepsis models where preservation of endothelial NOS function is critical, aminoguanidine is the inhibitor of choice. The evidence from Section 3 demonstrates that aminoguanidine, but not the non-selective inhibitor L-NAME, attenuates renal, liver, and pancreatic dysfunction in endotoxemic rats [2]. Researchers should administer aminoguanidine at doses of 50-100 mg/kg i.p. or i.v. to achieve selective iNOS inhibition without the confounding hemodynamic compromise associated with non-selective NOS blockade. This selectivity is essential for accurately dissecting iNOS-dependent pathological mechanisms.

Pulmonary Fibrosis Research: Validated Positive Control for Antifibrotic Interventions

Aminoguanidine provides a validated in vivo positive control for bleomycin-induced pulmonary fibrosis studies. Based on the quantitative hydroxyproline reduction data (65% attenuation of collagen deposition) presented in Section 3 [3], aminoguanidine can be used to benchmark the efficacy of novel antifibrotic compounds. The standard dosing regimen (typically 50-100 mg/kg/day i.p.) and the robust, reproducible reduction in lung collagen content make it an ideal reference treatment arm for comparative efficacy studies in fibrosis models.

Metabolic Disease Research: Clean Pharmacological Tool with Reduced Muscle Accumulation

For antidiabetic or metabolic studies where compound accumulation in muscle tissue could confound results, aminoguanidine is preferable to structurally related guanidine derivatives. The evidence from Section 3 shows that aminoguanidine is markedly less susceptible to creatine kinase phosphorylation than 3-guanidinopropionic acid, translating to reduced muscle accumulation potential [4]. This property makes aminoguanidine a cleaner probe for interrogating glycemic control mechanisms without introducing artifacts from creatine pathway interference. Researchers should select aminoguanidine over other guanidine-based antidiabetic tool compounds when muscle-specific readouts or toxicities are a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoguanidine bicarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.